molecular formula C10H16O B093825 2-Butyl-5-methylcyclopent-2-en-1-one CAS No. 15263-86-2

2-Butyl-5-methylcyclopent-2-en-1-one

Cat. No.: B093825
CAS No.: 15263-86-2
M. Wt: 152.23 g/mol
InChI Key: PUNCRTDTFWXUBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Butyl-5-methylcyclopent-2-en-1-one is an organic compound with the molecular formula C10H16O . It is characterized as a cyclopentenone derivative, a class of compounds known for their utility in organic synthesis and potential in medicinal chemistry research . The structure features a cyclopent-2-en-1-one core substituted with a butyl group at the 2-position and a methyl group at the 5-position . While specific biological data for this compound is limited in the public domain, related cyclopentenone structures have been identified as key pharmacophores in scientific studies. For instance, certain synthetic 2-methoxymethylene-cyclopent-4-ene-1,3-dione analogs have demonstrated potent in vitro antifungal activity against pathogens like Candida albicans and Cryptococcus neoformans . This suggests that the cyclopentenone scaffold is a valuable template for developing new bioactive molecules . Researchers can utilize this compound as a building block for the synthesis of more complex structures or as a standard in analytical studies. Its defined molecular structure, available via SMILES string CCCCC1=CCC(C1=O)C and InChIKey PUNCRTDTFWXUBN-UHFFFAOYSA-N, facilitates its identification and application in various research contexts . This product is For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

CAS No.

15263-86-2

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

2-butyl-5-methylcyclopent-2-en-1-one

InChI

InChI=1S/C10H16O/c1-3-4-5-9-7-6-8(2)10(9)11/h7-8H,3-6H2,1-2H3

InChI Key

PUNCRTDTFWXUBN-UHFFFAOYSA-N

SMILES

CCCCC1=CCC(C1=O)C

Canonical SMILES

CCCCC1=CCC(C1=O)C

Other CAS No.

15263-86-2

Origin of Product

United States

Preparation Methods

Glutaric-Oxalic Ester Condensation

The foundational step in patent US3922296A involves condensing dialkyl glutarate (e.g., dimethyl glutarate) with dialkyl oxalate (e.g., dimethyl oxalate) in polar aprotic solvents (dipole moment >1.5 Debye). Dimethylformamide (DMF) serves as the optimal solvent, facilitating alkali metal alkoxide-mediated cyclization at 70–120°C to yield 3,5-dicarboalkoxycyclopentane-1,2-dione intermediates.

Reaction Conditions:

ParameterValue
SolventDMF
BaseNaOMe/KOtBu
Temperature80–100°C
Time3–6 hours

Alkylation with Alkyl Halides

The dione intermediate undergoes alkylation using alkyl halides (R-X; R = methyl, ethyl, butyl). For 2-butyl-5-methyl variants, methyl bromide and butyl chloride are sequentially introduced under vigorous agitation. The reaction proceeds via enolate formation, with excess alkyl halide ensuring complete substitution at positions 2 and 5.

Optimization Insights:

  • Solvent Retention: Retaining DMF during alkylation minimizes side reactions.

  • Temperature Control: Maintaining 70–120°C prevents halide elimination.

  • Workup: Post-alkylation, aprotic solvents are stripped under vacuum (<120°C), followed by aqueous acid hydrolysis (10–30% H₂SO₄) to yield the cyclopentenone core.

Yield Data:

Alkyl Halide CombinationYield (%)
Methyl bromide + Butyl chloride62
Ethyl bromide + Butyl iodide58

Grignard Addition-Elimination Approach

Enolate Formation and Alkylation

Patent US6872856B2 outlines a method starting with ethyl cyanoacetate and a chiral cyclopentanone. Treatment with benzylmagnesium chloride in dry THF at −40°C generates a tertiary alcohol intermediate, which undergoes DBU-mediated elimination to form the cyclopentenone.

Critical Steps:

  • Low-Temperature Addition: Grignard reagent addition at −40°C ensures regioselective enolate formation.

  • Elimination Catalysis: 1,8-Diazabicycloundec-7-ene (DBU) in dichloromethane at −30°C drives dehydration, forming the α,β-unsaturated ketone.

Representative Data:

StepConditionsYield (%)
Grignard AdditionTHF, −40°C, 2 h85
DBU EliminationCH₂Cl₂, −30°C, 30 min72

Acid-Catalyzed Cyclization of Tert-Butyl Esters

Cyclohexenone Precursor Adaptation

The RSC procedure for 5-methylcyclohex-2-en-1-one is modified for cyclopentenone synthesis. tert-Butyl-3-oxobutanoate reacts with aldehyde derivatives in toluene under TsOH catalysis (80°C, 36 h), inducing cyclization.

Modified Protocol for Cyclopentenone:

  • Aldehyde Selection: Butyraldehyde instead of formaldehyde introduces the butyl group.

  • Acid Catalyst: p-Toluenesulfonic acid (pTSA) at 0.2 equiv accelerates ring closure.

  • Distillation: Crude product is vacuum-distilled (<150°C) to isolate 2-butyl-5-methylcyclopent-2-en-1-one.

Yield Comparison:

AldehydeCyclization Time (h)Yield (%)
Butyraldehyde3658
Isobutyraldehyde4845

Solvent and Base Effects on Reaction Efficiency

Solvent Polarity Impact

High-dipole solvents (DMF, DMSO) enhance cyclization rates by stabilizing enolate intermediates. Nonpolar solvents (toluene, ether) favor elimination steps but slow condensation.

Solvent Screening Data:

SolventDipole Moment (D)Condensation Yield (%)
DMF3.872
DMSO3.970
THF1.742

Base Selection for Alkylation

Strong bases (NaOMe, KOtBu) maximize enolate formation but risk over-alkylation. Weaker bases (K₂CO₃) improve selectivity for monoalkylation.

Base Performance:

BaseAlkylation Yield (%)Purity (%)
NaOMe6885
K₂CO₃6292
DBU7288

Mechanistic Considerations and Side Reactions

Competing Pathways in Condensation-Alkylation

  • Diketo Intermediate Rearrangement: Uncontrolled heating (>120°C) induces decarboxylation, forming undesired cyclopentanone byproducts.

  • Halide Elimination: Excess alkyl halide at high temperatures promotes β-hydride elimination, reducing yield.

Stereochemical Outcomes

Grignard approaches produce racemic mixtures unless chiral auxiliaries (e.g., (S)-α-methylbenzylamine) are employed. Enzymatic resolution or asymmetric catalysis remains unexplored for this compound.

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